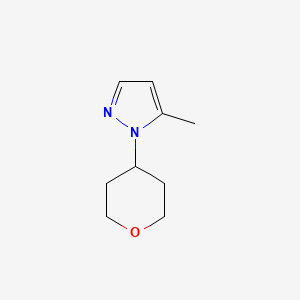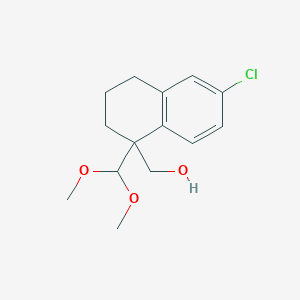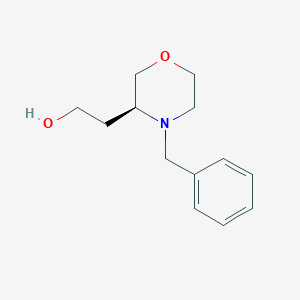![molecular formula C6H6N4O2 B12945924 1H,1'H-[4,4'-Biimidazole]-5,5'-diol CAS No. 855261-70-0](/img/structure/B12945924.png)
1H,1'H-[4,4'-Biimidazole]-5,5'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[4,4’-Biimidazole]-5,5’-diol is a heterocyclic compound that features two imidazole rings connected through a carbon-carbon bond at the 4 and 4’ positions, with hydroxyl groups at the 5 and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[4,4’-Biimidazole]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole rings can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinone-like derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H,1’H-[4,4’-Biimidazole]-5,5’-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 1H,1’H-[4,4’-Biimidazole]-5,5’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole rings play crucial roles in binding to active sites and modulating biological pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its activity and specificity in various applications .
Comparaison Avec Des Composés Similaires
1H,1’H-[4,4’-Biimidazole]-5,5’-diol can be compared with other similar compounds, such as:
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its explosive properties and thermal stability.
2,2’-Biimidazole: Lacks the hydroxyl groups and has different chemical reactivity and applications.
The uniqueness of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
855261-70-0 |
|---|---|
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
5-(4-hydroxy-1H-imidazol-5-yl)-1H-imidazol-4-ol |
InChI |
InChI=1S/C6H6N4O2/c11-5-3(7-1-9-5)4-6(12)10-2-8-4/h1-2,11-12H,(H,7,9)(H,8,10) |
Clé InChI |
BDMVDRITVVCXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)C2=C(N=CN2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


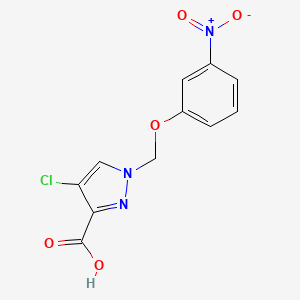

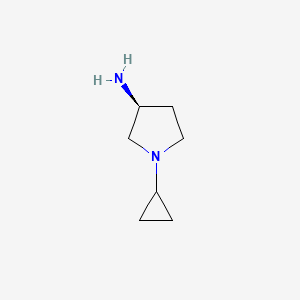
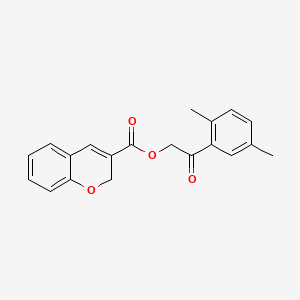
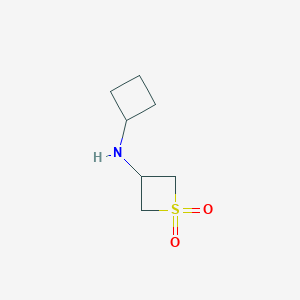
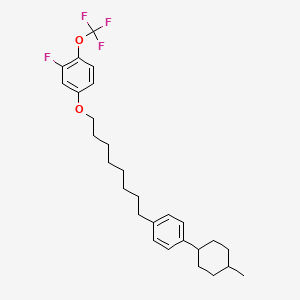
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)

